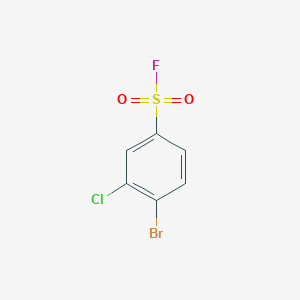

4-Bromo-3-chlorobenzene-1-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-3-chlorobenzene-1-sulfonyl fluoride, also known as BCSF, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonyl fluoride derivative that contains both bromine and chlorine atoms. It has been used in various research fields, including biochemistry, medicinal chemistry, and organic synthesis.

科学的研究の応用

Synthesis and Utility in Click Chemistry 4-Bromo-3-chlorobenzene-1-sulfonyl fluoride plays a significant role in the realm of synthetic chemistry, particularly in the development of fluorosulfonylation reagents. These reagents are crucial for creating functionalized molecules with sulfonyl fluoride moieties. For example, 1-bromoethene-1-sulfonyl fluoride, a compound with a similar functional group, demonstrates its utility as a tris-electrophile and a sulfur(VI) fluoride exchange (SuFEx) clickable material. This has been particularly emphasized in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process, showcasing a general and direct route to isoxazoles that are challenging to access through other methods (Leng & Qin, 2018).

Advancements in SuFEx Click Chemistry Furthering the applications in click chemistry, the in situ generation of 1-bromoethene-1-sulfonyl fluoride (BESF) from its precursors has opened up new avenues for synthesizing various sulfonate, sulfonamide, and sulfonic acid derivatives. These derivatives are integral to constructing complex molecular architectures efficiently and with high yield. The ability of these compounds to undergo facile SuFEx reactions with aryl silyl ethers, forming stable sulfonate connections, highlights their importance in modular chemical synthesis (Smedley et al., 2018).

Electrochemical Oxidative Coupling The development of novel methods for synthesizing sulfonyl fluorides, such as through electrochemical oxidative coupling, marks a significant step forward in green chemistry. This method utilizes thiols or disulfides in combination with potassium fluoride, offering a mild, environmentally benign route to sulfonyl fluorides. Given their broad substrate scope, these methods enable the preparation of sulfonyl fluorides from various starting materials, underscoring the versatility and utility of compounds like 4-Bromo-3-chlorobenzene-1-sulfonyl fluoride in synthesizing valuable chemical motifs (Laudadio et al., 2019).

Fluorine Atom Attachment to Organic Molecules The attachment of fluorine atoms to organic molecules is a critical step in the development of pharmaceuticals and agrochemicals. Techniques such as using bromine trifluoride, derived from elemental fluorine, enable the construction of compounds with specific fluorinated groups. This process, facilitated by reagents that offer nucleophilic fluoride ions, demonstrates the importance of fluorine-containing compounds, including those related to 4-Bromo-3-chlorobenzene-1-sulfonyl fluoride, in organic synthesis and drug development (Rozen, 2005).

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-3-chlorobenzene-1-sulfonyl fluoride . Factors such as pH, temperature, and the presence of other reactive species could affect its reactivity and stability. Additionally, the biological environment (e.g., the presence of specific proteins or enzymes) could influence its efficacy.

特性

IUPAC Name |

4-bromo-3-chlorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTBOYHZGLLBJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chlorobenzene-1-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(3-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2934971.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(benzotriazol-1-yl)acetamide;hydrochloride](/img/structure/B2934976.png)

![1-(3-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2934977.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2934982.png)